Ethyl[(3-methylfuran-2-yl)methyl]amine
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Overview
Description
Ethyl[(3-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains an ethylamine group attached to a 3-methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(3-methylfuran-2-yl)methyl]amine typically involves the reaction of 3-methylfuran with ethylamine under controlled conditions. One common method is the alkylation of 3-methylfuran with ethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halides, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl[(3-methylfuran-2-yl)methyl]amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl[(3-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Ethyl[(3-methylfuran-2-yl)methyl]amine can be compared with other similar compounds, such as:
2-Furanmethanamine: A related compound with a similar furan ring structure but different substituents.
3-Methylfuran: The parent compound from which this compound is derived.
N-Ethyl-3-methyl-2-furylamine: Another derivative with slight structural variations.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[(3-methylfuran-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-6-8-7(2)4-5-10-8/h4-5,9H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFAGIGNWDHDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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